4,6-Dichloro-5-iodopyrimidin-2-amine
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Overview
Description
4,6-Dichloro-5-iodopyrimidin-2-amine is a heterocyclic compound with the molecular formula C4H2Cl2IN3 and a molecular weight of 289.89 g/mol It is a derivative of pyrimidine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-5-iodopyrimidin-2-amine typically involves the halogenation of pyrimidine derivatives. One common method starts with the chlorination of pyrimidine to form 4,6-dichloropyrimidine. This intermediate is then subjected to iodination to introduce the iodine atom at the 5-position, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale halogenation reactions under controlled conditions. The use of appropriate solvents and catalysts can enhance the efficiency and yield of the desired product. For example, the chlorination step may be carried out using thionyl chloride or phosphorus pentachloride, while the iodination step can be performed using iodine and a suitable oxidizing agent .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-5-iodopyrimidin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: It can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, amines, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrimidine derivative .
Scientific Research Applications
4,6-Dichloro-5-iodopyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with anticancer and antimicrobial properties.
Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators.
Materials Science: It is employed in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4,6-Dichloro-5-iodopyrimidin-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of enzymes or receptors by binding to their active sites. This binding can disrupt normal cellular processes, leading to therapeutic effects such as the inhibition of cancer cell proliferation or the suppression of microbial growth .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-iodopyrimidine: Similar in structure but with chlorine atoms at positions 2 and 4 instead of 4 and 6.
4,6-Dichloropyrimidine: Lacks the iodine atom at the 5-position.
5-Iodo-2,4-dichloropyrimidine: Another isomer with different substitution patterns.
Uniqueness
4,6-Dichloro-5-iodopyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for the synthesis of specialized pharmaceuticals and advanced materials .
Properties
IUPAC Name |
4,6-dichloro-5-iodopyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2IN3/c5-2-1(7)3(6)10-4(8)9-2/h(H2,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVQQIGQOSEIAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)N)Cl)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.89 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1208108-99-9 |
Source
|
Record name | 4,6-dichloro-5-iodopyrimidin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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